![molecular formula C8H8IN3O B1316027 4-Iodo-7-methoxy-1H-indazol-3-ylamine CAS No. 935660-93-8](/img/structure/B1316027.png)
4-Iodo-7-methoxy-1H-indazol-3-ylamine
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Overview
Description
4-Iodo-7-methoxy-1H-indazol-3-ylamine is a chemical compound with the molecular formula C8H8IN3O . It is used as a reagent in the preparation of indazole derivatives, which have potential antimicrobial and antitumor properties .
Synthesis Analysis
The synthesis of 1H- and 2H-indazoles, which includes 4-Iodo-7-methoxy-1H-indazol-3-ylamine, has been summarized in recent strategies. These strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst .Molecular Structure Analysis
The molecular structure of 4-Iodo-7-methoxy-1H-indazol-3-ylamine consists of an indazole core, which is a bicyclic compound consisting of fused benzene and pyrazole rings. The indazole core is substituted at the 4-position with an iodine atom and at the 7-position with a methoxy group .Scientific Research Applications
Antineoplastic Activity
Indazole compounds, including derivatives like “4-Iodo-7-methoxy-1H-indazol-3-ylamine”, have been synthesized and evaluated for their antineoplastic activity against various human cancer cell lines. These compounds can inhibit cell growth and may cause a block in specific phases of the cell cycle, making them potential candidates for cancer treatment .
Anti-inflammatory Agents
Some indazole derivatives have been investigated for their effect on the production of catabolic or anti-inflammatory mediators in diseases such as osteoarthritis. They may act as inhibitors of enzymes like cyclo-oxygenase-2 (COX-2), which are involved in inflammatory processes .
Synthesis of Heterocyclic Compounds
The indazole moiety is a key intermediate in the synthesis of a wide range of heterocyclic compounds, which have diverse medicinal applications .
Anti-tubercular Potential
Compounds containing the indazole ring have been evaluated for their potential against Mycobacterium tuberculosis, suggesting possible applications in treating tuberculosis .
Future Directions
The future directions for research on 4-Iodo-7-methoxy-1H-indazol-3-ylamine and related compounds could involve further exploration of their antimicrobial and antitumor properties. This could include studies to elucidate their mechanisms of action, optimize their synthesis, and evaluate their efficacy and safety in preclinical and clinical studies .
properties
IUPAC Name |
4-iodo-7-methoxy-1H-indazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8IN3O/c1-13-5-3-2-4(9)6-7(5)11-12-8(6)10/h2-3H,1H3,(H3,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQNDEYVVXKCLRV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)I)C(=NN2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8IN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501292736 |
Source
|
Record name | 4-Iodo-7-methoxy-1H-indazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501292736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Iodo-7-methoxy-1H-indazol-3-ylamine | |
CAS RN |
935660-93-8 |
Source
|
Record name | 4-Iodo-7-methoxy-1H-indazol-3-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=935660-93-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Iodo-7-methoxy-1H-indazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501292736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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